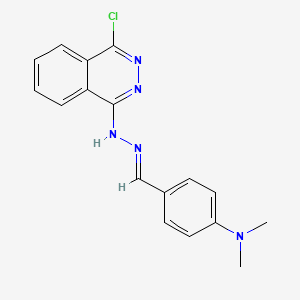
4-(dimethylamino)benzaldehyde (4-chloro-1-phthalazinyl)hydrazone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(dimethylamino)benzaldehyde (4-chloro-1-phthalazinyl)hydrazone is a useful research compound. Its molecular formula is C17H16ClN5 and its molecular weight is 325.8 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 325.1094232 g/mol and the complexity rating of the compound is 394. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
4-(Dimethylamino)benzaldehyde (4-chloro-1-phthalazinyl)hydrazone, a compound with the chemical formula C17H16ClN5, has garnered attention in various fields of biological research due to its potential therapeutic applications. This article aims to provide a detailed overview of its biological activities, mechanisms of action, and relevant research findings.
- IUPAC Name : this compound
- CAS Number : 87539-65-9
- Molecular Weight : 302.79 g/mol
Antimicrobial Activity
Hydrazones, including this compound, have shown significant antimicrobial properties. A study indicated that hydrazones can exhibit activity against various bacterial strains and fungi, suggesting their potential as lead compounds in the development of new antimicrobial agents .
Anticancer Properties
Research has demonstrated that certain hydrazones possess anticancer activities. The mechanism often involves the induction of apoptosis in cancer cells through the modulation of cellular pathways. For instance, hydrazones may interact with DNA and inhibit topoisomerase enzymes, which are crucial for DNA replication and repair . The specific activity of this compound in this regard requires further investigation but aligns with the general profile of hydrazone compounds.
Antimalarial Activity
Recent studies have highlighted the antimalarial potential of related hydrazones. These compounds have been found to chelate iron and inhibit heme polymerization, critical processes for the survival of malaria parasites. While specific data on this compound is limited, the structural similarities to other effective hydrazones suggest it may exhibit comparable antimalarial properties .
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : Many hydrazones act as enzyme inhibitors, affecting metabolic pathways crucial for pathogen survival.
- DNA Interaction : Some hydrazones can intercalate into DNA, disrupting replication and transcription processes.
- Reactive Oxygen Species (ROS) Generation : The compound may induce oxidative stress in cells, leading to apoptosis in cancerous or infected cells.
Case Studies
- Antimicrobial Efficacy : A study evaluated a series of hydrazones against various microbial strains. The results indicated that compounds with similar structures to this compound exhibited significant antimicrobial activity at concentrations as low as 10 µg/mL .
- Anticancer Activity : In vitro assays demonstrated that hydrazone derivatives could reduce cell viability in cancer cell lines by inducing apoptosis through caspase activation pathways .
- Antimalarial Studies : Related compounds were tested against Plasmodium falciparum, showing IC50 values in the low micromolar range. This suggests that derivatives of this compound may warrant similar investigation for antimalarial efficacy .
Data Table
特性
IUPAC Name |
4-chloro-N-[(E)-[4-(dimethylamino)phenyl]methylideneamino]phthalazin-1-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16ClN5/c1-23(2)13-9-7-12(8-10-13)11-19-21-17-15-6-4-3-5-14(15)16(18)20-22-17/h3-11H,1-2H3,(H,21,22)/b19-11+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UGFCDJZPRCQLNE-YBFXNURJSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)C=NNC2=NN=C(C3=CC=CC=C32)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(C)C1=CC=C(C=C1)/C=N/NC2=NN=C(C3=CC=CC=C32)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16ClN5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














